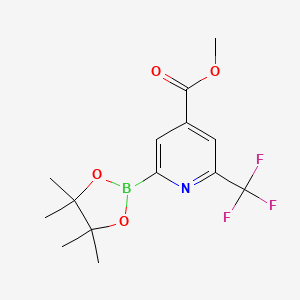
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group attached to an isonicotinate moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate typically involves the following steps:
Boronate Ester Formation: The boronate ester group is introduced through a reaction between an appropriate boronic acid and a diol, such as pinacol, under dehydrating conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Isonicotinate Formation: The isonicotinate moiety is synthesized through a series of reactions involving the nitration of methyl nicotinate followed by reduction and subsequent functional group transformations.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or borates using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group, to form various substituted derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.
Comparación Con Compuestos Similares
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate can be compared with similar compounds such as:
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of an isonicotinate moiety, which may alter its reactivity and applications.
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: This compound has a different aromatic ring structure, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of a boronate ester group and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17BF3NO4 |
|---|---|
Peso molecular |
331.10 g/mol |
Nombre IUPAC |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)10-7-8(11(20)21-5)6-9(19-10)14(16,17)18/h6-7H,1-5H3 |
Clave InChI |
ZDSXJUDUSZUXJT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















